Cas no 360575-28-6 (2-Bromo-6-fluorobenzaldehyde)

2-Bromo-6-fluorobenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-6-fluorobenzaldehyde
- 2-Brom-6-fluor-benzaldehyd
- 2-bromo-6-fluoro-benzaldehyde
- 2-bromo-6-fluorobenzenecarbaldehyde
- 2-FLUORO-6-BROMOBENZALDEHYDE
- 6-bromo-2-fluorobenzaldehyde
- 6-FLUORO-2-BROMOBENZALDEHYDE
- 2-Bromo-6-fluorobenz aldehyde
- 2-BroMo-6-fluorobenzaldehyde 96%
- 2-BroMo-6-fluorobenzaldehyde, 95+%
- Benzaldehyde,2-broMo-6-fluoro-
- Structure Search 2-Bromo-4-fluorobenzaldehyde
- 2-Bromo-6-fL
- 2-BROMO-6-FLUOROBENZALDEHYDE CAS: 360575-28-6
- CS-D1749
- J-508455
- AKOS005071956
- 2-Bromo-6-fluorobenzaldehyde, 96%
- AB14028
- PJNILWKRAKKEQM-UHFFFAOYSA-N
- SY022949
- Z1138557911
- FT-0644507
- MFCD03407341
- SCHEMBL62458
- 360575-28-6
- BA-0930
- EN300-70777
- AM20061011
- Benzaldehyde, 2-bromo-6-fluoro-
- EX-A7846N
- BCP13083
- C7H4BrFO
- AC-1362
- DTXSID90625903
- 2-Bromo-6-fluorobenzaldehyde , 2-Fluoro-6-bromobenzaldehyde
-
- MDL: MFCD03407341
- インチ: 1S/C7H4BrFO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H
- InChIKey: PJNILWKRAKKEQM-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=O)C(=C1)Br)F
計算された属性
- せいみつぶんしりょう: 201.94300
- どういたいしつりょう: 201.943
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1A^2
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.70
- ゆうかいてん: 43-47 °C
- ふってん: 228.5℃ at 760 mmHg
- フラッシュポイント: 華氏温度:>230°f
摂氏度:>110°c - 屈折率: 1.585
- ようかいど: Chlorofrom (Slightly), Ethyl Acetate (Slightly)
- すいようせい: Slightly soluble in water.
- PSA: 17.07000
- LogP: 2.40070
- かんど: Light Sensitive
- ようかいせい: Slightly soluble in water.
2-Bromo-6-fluorobenzaldehyde セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H302,H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:UN 3335
- WGKドイツ:3
- 危険カテゴリコード: 22-36/37/38
- セキュリティの説明: 26-36
-
危険物標識:
- 危険レベル:9
- ちょぞうじょうけん:Store at room temperature
2-Bromo-6-fluorobenzaldehyde 税関データ
- 税関コード:2913000090
- 税関データ:
中国税関コード:
2913000090概要:
29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%
2-Bromo-6-fluorobenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B120676-500g |
2-Bromo-6-fluorobenzaldehyde |
360575-28-6 | 96% | 500g |
¥3266.90 | 2023-09-04 | |
Enamine | EN300-70777-0.5g |
2-bromo-6-fluorobenzaldehyde |
360575-28-6 | 95% | 0.5g |
$21.0 | 2023-02-12 | |
Enamine | EN300-70777-5.0g |
2-bromo-6-fluorobenzaldehyde |
360575-28-6 | 95% | 5.0g |
$35.0 | 2023-02-12 | |
Enamine | EN300-70777-0.05g |
2-bromo-6-fluorobenzaldehyde |
360575-28-6 | 95% | 0.05g |
$19.0 | 2023-02-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS65613-250G |
2-bromo-6-fluorobenzaldehyde |
360575-28-6 | 95% | 250g |
¥ 1,531.00 | 2023-04-13 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B120676-25g |
2-Bromo-6-fluorobenzaldehyde |
360575-28-6 | 96% | 25g |
¥187.90 | 2023-09-04 | |
abcr | AB200632-500 g |
2-Bromo-6-fluorobenzaldehyde, 95%; . |
360575-28-6 | 95% | 500 g |
€998.20 | 2023-07-20 | |
Apollo Scientific | PC7441-25g |
2-Bromo-6-fluorobenzaldehyde |
360575-28-6 | 97% | 25g |
£42.00 | 2023-09-02 | |
Apollo Scientific | PC7441-100g |
2-Bromo-6-fluorobenzaldehyde |
360575-28-6 | 97% | 100g |
£165.00 | 2023-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A1A22-25g |
2-Bromo-6-fluorobenzaldehyde |
360575-28-6 | 98% | 25g |
¥224.0 | 2022-06-10 |
2-Bromo-6-fluorobenzaldehyde 関連文献
-
Gabriel Aullón,Margarita Crespo,Mercè Font-Bardia,Jesús Jover,Manuel Martínez,Jack Pike Dalton Trans. 2015 44 17968
-
P. G. Sajan,M. N. Kumara Anal. Methods 2015 7 9971
-
3. Gold nanoparticle-based lateral flow immunoassay for the rapid detection of flumetralin in orangeXinxin Xu,Lu Lin,Hua Kuang,Liqiang Liu,Liguang Xu,Chuanlai Xu Analyst 2022 147 3684
2-Bromo-6-fluorobenzaldehydeに関する追加情報
Recent Advances in the Application of 2-Bromo-6-fluorobenzaldehyde (CAS: 360575-28-6) in Chemical Biology and Pharmaceutical Research
2-Bromo-6-fluorobenzaldehyde (CAS: 360575-28-6) has emerged as a versatile building block in chemical biology and pharmaceutical research, particularly in the synthesis of novel bioactive compounds and drug candidates. Recent studies have highlighted its significance as a key intermediate in the development of small-molecule inhibitors, fluorescent probes, and other pharmacologically active agents. This research brief consolidates the latest findings on the applications and synthetic utility of this compound, providing insights into its role in advancing drug discovery and chemical biology.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 2-Bromo-6-fluorobenzaldehyde as a crucial precursor in the synthesis of potent kinase inhibitors targeting cancer-related pathways. The researchers developed a novel series of compounds by leveraging the reactivity of both the bromo and fluoro substituents, which allowed for selective functionalization at multiple positions. The resulting inhibitors showed promising activity against several cancer cell lines, with IC50 values in the low nanomolar range.
In the field of chemical biology, 2-Bromo-6-fluorobenzaldehyde has been employed in the design of fluorescent molecular probes for imaging applications. A recent publication in ACS Chemical Biology described its incorporation into a Förster resonance energy transfer (FRET)-based probe for monitoring enzymatic activity in live cells. The unique electronic properties imparted by the bromo and fluoro substituents were found to significantly enhance the photostability and sensitivity of the probe compared to conventional analogs.
The synthetic versatility of 2-Bromo-6-fluorobenzaldehyde has been further demonstrated in pharmaceutical process chemistry. A 2024 study in Organic Process Research & Development reported an optimized large-scale synthesis of this compound with improved yield and purity, addressing previous challenges in its industrial production. The authors developed a novel catalytic system that minimized side reactions while maintaining the integrity of both halogen substituents, which are critical for downstream applications.
Emerging research has also explored the use of 2-Bromo-6-fluorobenzaldehyde in the development of covalent inhibitors. A recent preprint in ChemRxiv detailed its application in creating targeted covalent modifiers of cysteine residues in disease-relevant proteins. The electron-withdrawing nature of the fluoro group was found to enhance the electrophilicity of adjacent reactive centers, while the bromo substituent served as an excellent handle for further structural elaboration.
In conclusion, 2-Bromo-6-fluorobenzaldehyde (360575-28-6) continues to prove its value as a multifunctional building block in chemical biology and pharmaceutical research. Recent advancements have expanded its applications from traditional medicinal chemistry to cutting-edge chemical biology tools and process chemistry solutions. The compound's unique combination of reactivity and stability makes it particularly valuable for the development of next-generation therapeutics and research tools. Future research directions may focus on exploring its potential in new therapeutic areas and further optimizing its synthetic accessibility for industrial-scale applications.
360575-28-6 (2-Bromo-6-fluorobenzaldehyde) 関連製品
- 1286719-09-2(N-4-(furan-2-yl)-1,3-thiazol-2-yl-1-6-(1H-imidazol-1-yl)pyridazin-3-ylpiperidine-3-carboxamide)
- 2034290-80-5((3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone)
- 922815-37-0(1-(3,4-dichlorophenyl)-3-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)urea)
- 1249679-72-8(3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine)
- 2624131-98-0(1-Nitrosoazepane-4-carboxylic acid)
- 2188279-34-5(4-(thiophen-3-yl)-N-{1-5-(trifluoromethyl)pyridin-2-ylpyrrolidin-3-yl}benzamide)
- 6251-17-8(Propanoic acid, 3-[(carboxymethyl)amino]-3-oxo-)
- 50835-77-3(methyl 3-isocyanatopropanoate)
- 1306606-05-2(2-Pyridineethanamine, β-(2-phenylpropyl)-)
- 683264-30-4(N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide)

